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Compound of Interest

Compound Name: N-Methylmescaline hydrochloride

Cat. No.: B1201431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of N-
Methylmescaline hydrochloride's interaction with serotonin (5-HT) receptors. Due to the

limited direct research on N-Methylmescaline, this document also incorporates data from its

parent compound, mescaline, and a closely related analog, 2-methylmescaline, to offer a more

comprehensive comparative analysis.

Core Focus: Serotonin Receptor Binding Profile
N-Methylmescaline, a naturally occurring phenethylamine alkaloid, is structurally related to the

classic psychedelic mescaline.[1] Its pharmacological activity is primarily attributed to its

interaction with serotonin receptors. However, quantitative data on its binding affinity across the

diverse family of 5-HT receptor subtypes is sparse in publicly available literature.

Quantitative Affinity Data
The available data indicates that N-Methylmescaline possesses a weak affinity for serotonin

receptors, generally lower than that of mescaline. One reported measure of affinity, the A2

value, which in this context is likely analogous to an inhibition constant (Ki), is 5,250 nM for N-

Methylmescaline, compared to 2,240 nM for mescaline, suggesting approximately half the

affinity.[1] The specific receptor subtype for this measurement is not explicitly stated but is

presumed to be within the 5-HT2 family, which are the primary targets for psychedelic

phenethylamines.[2]
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To provide a broader context for the potential binding profile of N-Methylmescaline, the

following table includes affinity data (Ki values) for the parent compound, mescaline, and the

closely related analog, 2-Methylmescaline, at key serotonin receptor subtypes.

Compound 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) 5-HT2C (Ki, nM)

N-Methylmescaline No data available 5,250 (A2 value)[1] No data available

Mescaline ~3000 ~4600 ~7700

2-Methylmescaline 525[3] 1,640[3] 1,094[3]

Note: The Ki values for mescaline are estimated based on the reported fold-difference in affinity

for 2-Methylmescaline, which is stated to have 5.7-fold, 2.8-fold, and 7.1-fold higher affinity

than mescaline at 5-HT1A, 5-HT2A, and 5-HT2C receptors, respectively.[3]

Experimental Protocols
Detailed experimental protocols for determining the serotonin receptor affinity of N-
Methylmescaline hydrochloride are not explicitly published. However, based on standard

methodologies for characterizing similar phenethylamine ligands, the following representative

protocols for a radioligand displacement binding assay and a functional calcium flux assay are

provided.

Radioligand Displacement Assay for 5-HT2A Receptor
Affinity
This protocol describes a method to determine the binding affinity (Ki) of N-Methylmescaline
hydrochloride at the human 5-HT2A receptor by measuring its ability to displace a known

radiolabeled antagonist, [3H]-ketanserin.

1. Materials and Reagents:

Membrane Preparation: Human recombinant 5-HT2A receptors expressed in a stable cell

line (e.g., HEK293 or CHO cells).

Radioligand: [3H]-ketanserin (specific activity ~60-90 Ci/mmol).
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Test Compound: N-Methylmescaline hydrochloride, dissolved in assay buffer.

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist

(e.g., 10 µM Mianserin).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum

albumin (BSA).

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

96-well microplates and glass fiber filters (GF/C).

2. Procedure:

Plate Setup: In a 96-well plate, add assay buffer for total binding wells, non-specific binding

control for non-specific binding (NSB) wells, and serial dilutions of N-Methylmescaline
hydrochloride for competition wells.

Radioligand Addition: Add [3H]-ketanserin to all wells at a final concentration close to its Kd

value (typically 0.5-2.0 nM).

Membrane Addition: Add the 5-HT2A receptor membrane preparation to all wells (typically 5-

20 µg of protein per well). The final assay volume is brought to 250 µL with assay buffer.

Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to reach

binding equilibrium.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester. This separates the receptor-bound radioligand from the unbound radioligand.

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

quantify the radioactivity using a liquid scintillation counter.
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3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding (counts in the presence

of excess unlabeled antagonist) from the total binding (counts with only the radioligand).

Plot the percentage of specific binding against the logarithm of the N-Methylmescaline
hydrochloride concentration.

Determine the IC50 value (the concentration of N-Methylmescaline hydrochloride that

inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-

response curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: 5-HT2A Receptor-Mediated Calcium
Flux
This protocol outlines a method to assess the functional activity (e.g., EC50 and Emax) of N-
Methylmescaline hydrochloride at the human 5-HT2A receptor by measuring intracellular

calcium mobilization.

1. Materials and Reagents:

Cell Line: A stable cell line expressing the human 5-HT2A receptor and a G-protein that

couples to the calcium signaling pathway (e.g., Gαq).

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

Test Compound: N-Methylmescaline hydrochloride, prepared in a suitable buffer.

Control Agonist: Serotonin (5-HT) for establishing a reference response.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

96- or 384-well black, clear-bottom microplates.

2. Procedure:
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Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to

adhere and grow to an appropriate confluency (typically 24-48 hours).

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for

30-60 minutes at 37°C.

Compound Addition: Using a fluorescence plate reader with an integrated liquid handling

system (e.g., a FLIPR or FlexStation), add varying concentrations of N-Methylmescaline
hydrochloride or the control agonist (serotonin) to the wells.

Fluorescence Measurement: Immediately after compound addition, monitor the change in

fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular

calcium concentration.

3. Data Analysis:

Quantify the peak fluorescence response for each concentration of the test compound.

Plot the peak response against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration

that elicits 50% of the maximal response) and the Emax (the maximum response relative to

the control agonist, serotonin).

Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways for the 5-HT2A and 5-HT1A receptors, as well as a generalized workflow for a

radioligand binding assay.
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Caption: 5-HT2A Receptor Gq Signaling Pathway.
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Caption: 5-HT1A Receptor Gi/o Signaling Pathway.
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Caption: Radioligand Binding Assay Workflow.
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Conclusion
N-Methylmescaline hydrochloride is a phenethylamine with a presumed affinity for serotonin

receptors, particularly of the 5-HT2 subtype. The limited quantitative data suggests it is a

weaker ligand than its parent compound, mescaline. Further research employing

comprehensive binding and functional assays across a wide range of serotonin receptor

subtypes is necessary to fully elucidate its pharmacological profile. The experimental protocols

and pathway diagrams provided in this guide offer a framework for such future investigations

and a deeper understanding of this compound's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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